1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)ethanone
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Overview
Description
1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)ethanone is a chemical compound known for its unique structure and properties It is a member of the oxireno(b)benzofuran family, characterized by the presence of an oxirane ring fused to a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)ethanone typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxirane Ring: The oxirane ring is introduced via an epoxidation reaction, where an alkene precursor is treated with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted oxirane derivatives
Scientific Research Applications
1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The benzofuran moiety may also contribute to its activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)methanol
- 1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)propane
Uniqueness
1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)ethanone is unique due to its specific combination of an oxirane ring and a benzofuran moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
131588-88-0 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(1a,6b-dimethyloxireno[2,3-b][1]benzofuran-4-yl)ethanone |
InChI |
InChI=1S/C12H12O3/c1-7(13)8-4-5-9-10(6-8)14-12(3)11(9,2)15-12/h4-6H,1-3H3 |
InChI Key |
LBIXXTNDQCWINR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3(C(O2)(O3)C)C |
Origin of Product |
United States |
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